4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate are dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain.
Mode of Action
This compound interacts with its targets by exhibiting antagonistic activity . It binds to the dopamine D2 and serotonin 5-HT2 receptors, blocking their activity . This blockage can lead to changes in neurotransmitter levels and neuronal activity.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic activity on dopamine D2 and serotonin 5-HT2 receptors. By blocking these receptors, the compound can alter neurotransmitter levels and neuronal activity, potentially leading to changes in mood and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate typically involves the esterification of 7-hydroxy-4-methylcoumarin with 4-methylbenzoic acid. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature with stirring for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methyl group.
4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate: Contains a methoxy group instead of a methyl group.
4-Methyl-2-oxo-2H-chromen-7-yl 4-nitrobenzoate: Contains a nitro group instead of a methyl group.
Uniqueness
4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-3-5-13(6-4-11)18(20)21-14-7-8-15-12(2)9-17(19)22-16(15)10-14/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFUWPNTHDOXNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974825 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5941-44-6 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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